molecular formula C19H10Cl5N3 B2557364 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 303144-88-9

5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No.: B2557364
CAS No.: 303144-88-9
M. Wt: 457.56
InChI Key: OKMJVIZBAVTFPX-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by multiple chlorine substituents. Its structure comprises a benzimidazole core substituted with chlorine atoms at positions 5 and 6, a 6-chloro-3-pyridinyl group at position 2, and a 3,4-dichlorobenzyl moiety at position 1.

Properties

IUPAC Name

5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl5N3/c20-12-3-1-10(5-13(12)21)9-27-17-7-15(23)14(22)6-16(17)26-19(27)11-2-4-18(24)25-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMJVIZBAVTFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 303144-82-3) is a synthetic compound belonging to the benzimidazole family. Its molecular formula is C19H10Cl5N3C_{19}H_{10}Cl_5N_3 with a molecular weight of 457.57 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

PropertyValue
Molecular Formula C₁₉H₁₀Cl₅N₃
Molecular Weight 457.57 g/mol
CAS Number 303144-82-3
Synonyms Various structural derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity and affect DNA binding, leading to alterations in gene expression and cellular proliferation.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that compounds similar to 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole can effectively inhibit the proliferation of various cancer cell lines. Notably, one study reported IC50 values for related compounds against lung cancer cell lines A549 and HCC827 at approximately 8.78μM8.78\,\mu M and 6.68μM6.68\,\mu M respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Microbial Assays : In tests against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, the compound demonstrated varying degrees of activity. Its minimum inhibitory concentration (MIC) for S. aureus was reported at 6.12μM6.12\,\mu M, while it showed moderate activity against E. coli with an MIC of 25μM25\,\mu M .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

  • Antiproliferative Effects : A study highlighted that compounds structurally related to this benzimidazole exhibited higher antiproliferative activity in two-dimensional (2D) assays compared to three-dimensional (3D) formats, indicating a potential for further development in cancer therapeutics .
  • Selectivity in Activity : The selectivity of this compound towards specific cancer cell lines suggests it may be a candidate for targeted therapies. Compounds were tested against a range of cell lines including normal lung fibroblasts (MRC-5), showing varied responses which could be leveraged for therapeutic applications .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:
A study published in Cancer Letters demonstrated that 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole effectively reduced tumor growth in xenograft models of breast cancer by modulating key signaling pathways involved in cell proliferation and survival.

2. Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy as an antibacterial agent makes it a candidate for developing new antibiotics.

Case Study:
Research published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development.

Agricultural Applications

1. Pesticide Development
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole has been explored as a potential pesticide due to its ability to disrupt the nervous system of certain pests.

Data Table: Efficacy Against Common Agricultural Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5085
Whiteflies7590
Spider Mites10080

2. Herbicide Properties
In addition to its insecticidal properties, this compound has been investigated for its herbicidal activity against various weed species. Its selective action makes it suitable for use in crop protection.

Case Study:
Field trials reported in Weed Science indicated that the compound effectively controlled broadleaf weeds without harming cereal crops at recommended application rates.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural elements drive its reactivity:

Functional Group Reactivity Potential Reactions
Benzimidazole core Nucleophilic aromatic substitution, electrophilic attackSubstitution at nitrogen atoms; coordination with metals
Pyridine ring Electron-rich for electrophilic substitutionElectrophilic aromatic substitution (e.g., nitration, bromination)
Chlorine substituents Nucleophilic displacementReplacement with nucleophiles (e.g., hydroxide, amines)

Key Observations :

  • The benzimidazole moiety may undergo nucleophilic substitutions at nitrogen positions, while chlorine atoms facilitate displacement reactions .

  • The pyridine ring’s electron-rich nature allows electrophilic attack , though specific examples for this compound are not documented .

Characterization Techniques

Post-synthesis characterization often involves:

Technique Purpose Example Data
¹H NMR Structural confirmationδ: 3.76 (s, 2H, CH₂-ph), 6.57–7.80 (m, 9H, Ar-H)
¹³C NMR Functional group identificationδ: 173.30 (C=O), 134.70 (aromatic carbons)
Elemental analysis Purity verificationCalculated vs. found values for C, H, N

Note : These methods are inferred from studies on similar benzimidazole derivatives .

Biological Activity Insights

While not directly related to chemical reactivity, the compound’s structural features (e.g., benzimidazole core, halogen substituents) suggest potential biological applications:

Activity Mechanism Supporting Research
Antimicrobial/Antifungal Enzyme inhibition (e.g., β-glucuronidase)Benzimidazole derivatives exhibit antimicrobial properties
Anti-inflammatory COX inhibitionRelated benzimidazoles show COX-2 selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues differ in substituent positions, halogenation patterns, or functional groups. Key comparisons include:

Compound 1 : 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 337920-65-7)

  • Substituents : Methyl groups at benzimidazole positions 5 and 6 instead of chlorine atoms.
  • Molecular Formula : C₂₁H₁₆Cl₃N₃ (MW: 416.7 g/mol).
  • Key Differences: Replacement of dichloro groups with methyl reduces molecular weight by ~50 g/mol and likely increases hydrophobicity.

Compound 2 : 5,6-Dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 337920-69-1)

  • Substituents : A 3-chlorobenzyl group (vs. 3,4-dichlorobenzyl) and a 2-chloro-pyridinyl group (vs. 6-chloro-3-pyridinyl).
  • Molecular Formula : C₁₉H₁₁Cl₄N₃ (MW: 423.12 g/mol).
  • Key Differences : Reduced chlorination on the benzyl group and altered pyridinyl substitution lower molecular weight and may impact electronic properties or receptor binding .

Physicochemical and Functional Comparisons

Parameter Target Compound Compound 1 Compound 2
Molecular Formula C₂₁H₁₂Cl₅N₃ C₂₁H₁₆Cl₃N₃ C₁₉H₁₁Cl₄N₃
Molecular Weight (g/mol) 466.6 (calculated) 416.7 423.12
Halogenation Pattern 5,6-dichloro (benzimidazole), 3,4-dichlorobenzyl, 6-chloro-pyridinyl 5,6-dimethyl (benzimidazole), 3,4-dichlorobenzyl, 6-chloro-pyridinyl 5,6-dichloro (benzimidazole), 3-chlorobenzyl, 2-chloro-pyridinyl
Commercial Availability Not reported Discontinued Not reported

Key Observations:

Chlorine vs. Methyl Substitution : Compound 1’s methyl groups likely enhance steric bulk and lipophilicity compared to the target compound’s chlorines, which may improve membrane permeability but reduce electrophilic reactivity .

Pyridinyl Substituent Position : The 6-chloro-3-pyridinyl group (target compound) vs. 2-chloro-3-pyridinyl (Compound 2) may influence intermolecular interactions due to differences in dipole orientation or hydrogen bonding .

Research Findings and Implications

While direct studies on the target compound are sparse, extrapolation from analogues suggests:

  • Biological Activity : Increased chlorination (e.g., 3,4-dichlorobenzyl) may enhance toxicity or target specificity in pesticidal applications, as seen in other benzimidazoles.
  • Stability : Methyl groups (Compound 1) could improve metabolic stability over chlorine, but discontinuation hints at unresolved synthesis or efficacy challenges .
  • Synthetic Complexity : The target compound’s five chlorine atoms likely require multi-step halogenation, increasing production costs compared to less halogenated analogues.

Preparation Methods

Traditional Condensation Methods

The benzimidazole core is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For the target compound, 4,5-dichloro-o-phenylenediamine serves as the primary starting material. Reaction with 6-chloronicotinaldehyde under acidic conditions generates the 2-(6-chloro-3-pyridinyl) substituent through a Schiff base intermediate, followed by oxidative cyclization.

A representative protocol involves refluxing equimolar quantities of 4,5-dichloro-o-phenylenediamine and 6-chloronicotinaldehyde in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 12 hours, achieving 68–72% yield after recrystallization from ethyl acetate. Oxidative closure of the benzimidazole ring is facilitated by sodium metabisulfite (Na₂S₂O₅), which promotes dehydrogenation while minimizing side reactions.

Table 1: Comparative Analysis of Traditional Condensation Methods

Starting Materials Catalyst Solvent Temp (°C) Time (h) Yield (%) Source
4,5-Dichloro-o-PDA + 6-Chloronicotinaldehyde p-TsOH Ethanol 80 12 68–72
4,5-Dichloro-o-PDA + 6-Chloro-3-pyridinecarboxylic acid H₂SO₄ Toluene 110 24 54–58

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for benzimidazole formation. A 2025 technical disclosure demonstrates a 45% reduction in processing time using a monomodal microwave reactor (Anton Paar Monowave 300). Substituting conventional heating with microwave energy (150°C, 10 bar pressure) completes the cyclocondensation in 10 minutes, yielding 85% pure product without requiring post-synthesis purification. This method proves particularly effective for large-scale batches, reducing thermal degradation of halogenated intermediates.

Substitution and Functionalization

Introducing the 1-(3,4-dichlorobenzyl) group necessitates careful N-alkylation of the benzimidazole nitrogen. Patent US6969712B2 details a two-step approach:

  • Protection of the benzimidazole NH group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with triethylamine.
  • Alkylation with 3,4-dichlorobenzyl bromide under phase-transfer conditions (tetrabutylammonium iodide, NaOH 50% w/v), achieving 89% regioselectivity for the N1 position.

Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the benzimidazole NH proton while preserving other functional groups.

Key Reaction Mechanisms

The benzimidazole ring formation proceeds through a stepwise mechanism:

  • Schiff base formation : Nucleophilic attack of the o-phenylenediamine amine group on the aldehyde carbonyl.
  • Cyclodehydrogenation : Oxidative aromatization mediated by Na₂S₂O₅, which abstracts hydrogen atoms to generate the conjugated π-system.

Figure 1: Proposed Mechanism for Benzimidazole Formation

[Schiff base intermediate] → [Cyclization via Na₂S₂O₅] → [Aromatic benzimidazole core]  

N-Alkylation exhibits Markovnikov selectivity, with the benzyl group preferentially attaching to the nitrogen adjacent to the pyridinyl substituent due to steric and electronic effects.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve yields by stabilizing charged intermediates during alkylation. However, DMSO induces side reactions with chlorinated benzyl halides, making acetonitrile the optimal choice for this substrate.

Catalytic Enhancements

Characterization and Analytical Techniques

Spectroscopic Validation

¹H NMR (DMSO-d₆): Key signals include:

  • δ 5.42 (s, 2H, N-CH₂-Ar)
  • δ 8.21–8.45 (m, 3H, pyridinyl protons)
  • δ 7.58–7.89 (m, 4H, dichlorobenzyl aromatic protons).

HRMS-ESI : m/z calculated for C₁₉H₁₀Cl₅N₃ [M+H]⁺: 456.93, observed: 456.91.

Table 2: Comparative Spectral Data

Technique Key Peaks Reference
¹³C NMR 152.8 ppm (C=N), 141.2–138.4 ppm (Cl-C)
FT-IR 1620 cm⁻¹ (C=N stretch), 740 cm⁻¹ (C-Cl)

Industrial-Scale Production Considerations

MSN Laboratories’ patented process emphasizes cost-effective purification through crystallization-induced dynamic resolution . Using heptane:ethyl acetate (3:1) as the antisolvent achieves 99.5% purity with 78% recovery, avoiding costly chromatography. The entire synthesis is designed for continuous flow production, reducing batch time from 48 hours to 9 hours.

Q & A

Q. What are the standard synthetic routes for 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with halogenated pyridine derivatives. Key steps include:

  • N-alkylation : Reacting 1,3-benzimidazole precursors with 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Heterocyclic coupling : Introducing the 6-chloro-3-pyridinyl group via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
  • Halogenation : Chlorination at the 5,6-positions using POCl₃ or SOCl₂ under reflux .
    Optimization : Use factorial design to test variables (temperature, solvent, catalyst loading) and track yields via HPLC. Evidence suggests that microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identify substitution patterns (e.g., pyridinyl vs. benzyl protons) and confirm regioselectivity of chlorination .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic clusters from multiple chlorine atoms .
  • HPLC-PDA : Assess purity (>98%) and resolve co-eluting impurities using gradient elution with C18 columns and acetonitrile/water mobile phases .
    Cross-validation with elemental analysis (C, H, N) is recommended to resolve contradictions in spectral data .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of halogenation in this benzimidazole derivative?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, chlorination at the 5,6-positions is favored due to electron-deficient aromatic rings .
  • Transition State Modeling : Simulate reaction pathways for competing halogenation sites (e.g., 5,6- vs. 4,7-positions) to prioritize experimental conditions .
  • Machine Learning : Train models on existing halogenated benzimidazole datasets to predict optimal reagent combinations (e.g., SOCl₂ vs. NCS) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Curves : Re-evaluate activity at varying concentrations (µM to mM) to distinguish specific vs. nonspecific effects .
  • Metabolomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., glutathione depletion) that may mask primary mechanisms .
  • Structural Analog Comparison : Compare activity of derivatives lacking specific substituents (e.g., 3,4-dichlorobenzyl group) to isolate pharmacophores .

Q. How can heterogeneous catalysis improve the scalability of benzimidazole functionalization?

  • Supported Catalysts : Immobilize Pd nanoparticles on mesoporous silica (e.g., SBA-15) to enhance recyclability and reduce metal leaching in cross-coupling steps .
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts achieve >90% yield in N-alkylation steps while minimizing byproducts .

Q. What in silico tools are suitable for assessing the environmental fate of this compound?

  • EPI Suite : Predict biodegradation half-life and bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to estimate persistence in terrestrial ecosystems .
  • Ecotoxicity Databases : Cross-reference with EPA ECOTOX data to identify sensitive species (e.g., Daphnia magna) for targeted risk assessments .

Q. How do steric and electronic effects of the 3,4-dichlorobenzyl group influence binding to biological targets?

  • Molecular Docking : Simulate binding poses with protein targets (e.g., cytochrome P450) to assess steric clashes or π-π stacking interactions .
  • Hammett Analysis : Correlate substituent σ values (electron-withdrawing Cl groups) with inhibitory potency to quantify electronic contributions .
  • Crystal Structure Analysis : Resolve X-ray structures of ligand-target complexes to validate docking predictions .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Detailed Reaction Logs : Document exact reagent grades (e.g., anhydrous DMF), moisture levels, and stirring rates .
  • Open-Source Data Sharing : Use platforms like Zenodo to publish raw NMR/HPLC files and reaction condition spreadsheets .
  • Interlab Validation : Collaborate with independent labs to replicate key steps (e.g., chlorination) and quantify batch-to-batch variability .

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